molecular formula C22H27N3O3S B14104919 N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14104919
M. Wt: 413.5 g/mol
InChI Key: LMEXYSNUYLVIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin core fused with a 2,4-dioxo-3,4-dihydro scaffold. The molecule features a 4-butylphenyl acetamide substituent and a 2-methylpropyl (isobutyl) group at position 3 of the pyrimidine ring. With a molecular formula of C₂₅H₂₅N₃O₂S₂ and a molecular weight of 463.614 g/mol, it exhibits moderate lipophilicity (InChIKey: CEJMLZXRLMYNCZ-UHFFFAOYSA-N), supported by one H-bond donor and five H-bond acceptors .

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H27N3O3S/c1-4-5-6-16-7-9-17(10-8-16)23-19(26)14-24-18-11-12-29-20(18)21(27)25(22(24)28)13-15(2)3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,26)

InChI Key

LMEXYSNUYLVIHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocyclic Modifications

(a) N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide ()
  • Structure: Features a cyclopenta-fused thieno[2,3-d]pyrimidine core instead of the dihydrothieno[3,2-d]pyrimidine scaffold.
  • Key Data :
    • Molecular weight: 326.0 g/mol (LC-MS: m/z 326.0 [M+H]⁺).
    • Melting point: 197–198°C.
    • Yield: 53% via nucleophilic substitution .
  • Lower molecular weight suggests better bioavailability but reduced lipophilicity compared to the target compound.
(b) Fluorinated Pyrazolo[3,4-d]pyrimidine Derivatives ()
  • Structure: Example 83 contains a pyrazolo[3,4-d]pyrimidine core with fluorinated chromenone and phenyl groups.
  • Key Data :
    • Molecular weight: 571.2 g/mol (Mass: 571.198.8 [M+1]⁺).
    • Melting point: 302–304°C.
    • Synthesis yield: 19% via Suzuki coupling .
  • Comparison: Fluorine atoms enhance metabolic stability and halogen bonding but increase molecular weight.

Substituent Variations

(a) Piperidinyl Pyrimidine Derivatives ()
  • Structure : Example 114 includes a pyridin-4-ylpiperidinyl group linked to a pyrimidine-acetamide scaffold.
  • Key Data :
    • Synthesis: 36.4% yield via nucleophilic aromatic substitution .
  • Comparison: The piperidinyl group introduces basicity, improving solubility in acidic environments.
(b) Thioacetamide Analog ()
  • Structure: N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide.
  • Key Data :
    • Molecular weight: 463.614 g/mol (identical to the target compound).
    • Substituent: Thioether linkage instead of an oxygen-based acetamide.
  • Comparison :
    • The thioether group may enhance lipophilicity and alter metabolic pathways (e.g., resistance to esterases).

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound Cyclopenta Derivative Fluorinated Pyrazolo
Molecular Weight (g/mol) 463.6 326.0 571.2
Melting Point (°C) Not reported 197–198 302–304
H-Bond Donors 1 1 2–3 (estimated)
H-Bond Acceptors 5 4 7–8 (estimated)
LogP (estimated) ~3.5 ~2.8 ~4.2
Synthesis Yield Not reported 53% 19%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.